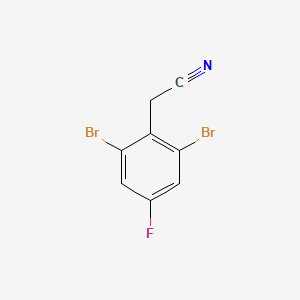

2,6-Dibromo-4-fluorophenylacetonitrile

Vue d'ensemble

Description

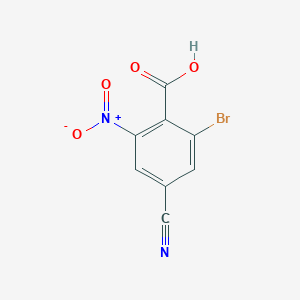

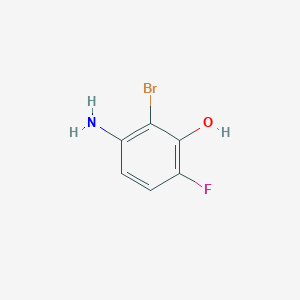

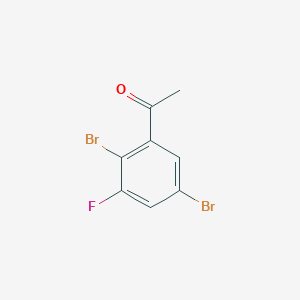

2,6-Dibromo-4-fluorophenylacetonitrile is a chemical compound with the molecular formula C₆H₂Br₂FO . It is a crystalline solid with a melting point of approximately 55-57°C . The compound consists of a phenyl ring substituted with two bromine atoms and one fluorine atom, along with a cyano group (acetonitrile) attached to the phenyl ring.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis Techniques and Derivatives :

- Letourneau and Mccarthy (1985) developed a novel method for synthesizing α-fluorophenylacetonitriles, which could be applied to 2,6-Dibromo-4-fluorophenylacetonitrile. This method involves the treatment of corresponding benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride, a technique that facilitates the introduction of fluorine alpha to a cyano group (Letourneau & Mccarthy, 1985).

Charge Transport Properties :

- Zhang et al. (2014) studied naphthalene diimides fused with 2-(1,3-dithiol-2-ylidene)-2-fluorophenylacetonitrile moieties, highlighting how the substituted positions of fluorine atoms on the phenyl group can influence the material's charge transport behavior. This suggests that derivatives of 2,6-Dibromo-4-fluorophenylacetonitrile might be useful in electronic applications (Zhang et al., 2014).

Biotransformation in Marine Fungi :

- Oliveira et al. (2013) explored the biotransformation of phenylacetonitrile derivatives by marine fungi. They found that fungi like Aspergillus and Penicillium can transform 4-fluorophenylacetonitrile into 4-fluorophenylacetic acid. This research provides insight into the environmental fate and potential biotechnological applications of compounds like 2,6-Dibromo-4-fluorophenylacetonitrile (Oliveira et al., 2013).

Herbicide Resistance :

- Stalker, Mcbride, and Malyj (1988) demonstrated the use of a specific nitrilase gene in conferring herbicide resistance to plants against compounds like bromoxynil, a close relative of 2,6-Dibromo-4-fluorophenylacetonitrile. This research has implications for the development of genetically modified crops resistant to certain herbicides (Stalker et al., 1988).

Biological Activity and Structural Analysis :

- Ivachtchenko et al. (2019) synthesized and analyzed the structure of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, a molecule structurally related to 2,6-Dibromo-4-fluorophenylacetonitrile. Their research provides insights into the synthesis and potential biological applications of fluorine-containing compounds (Ivachtchenko et al., 2019).

Propriétés

IUPAC Name |

2-(2,6-dibromo-4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2FN/c9-7-3-5(11)4-8(10)6(7)1-2-12/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUDXIBMDSHQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)CC#N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-fluorophenylacetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.